molecular formula C14H12O2 B1672330 4-BIPHENYLACETIC ACID CAS No. 5728-52-9

4-BIPHENYLACETIC ACID

Cat. No.: B1672330
CAS No.: 5728-52-9
M. Wt: 212.24 g/mol
InChI Key: QRZAKQDHEVVFRX-UHFFFAOYSA-N
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Description

4-Biphenylacetic acid (IUPAC: [1,1′-biphenyl]-4-ylacetic acid) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol . It crystallizes as a solid with a melting point of 164–165°C (reported range: 156–160°C, depending on purity) . The compound is notable for its role in pharmaceutical research, particularly as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, it has been incorporated into mutual prodrugs like BPA-QTME (combined with quercetin tetramethyl ether) to reduce gastrointestinal toxicity while retaining anti-inflammatory activity . Industrially, it undergoes esterification with ethanol using strong acid cation exchange resins (e.g., D001-CC), achieving conversion rates above 88.7% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Felbinac can be synthesized through a reaction between p-bromophenylacetic acid and phenylboronic acid in the presence of an amino acetic acid palladium complex as a catalyst. This reaction occurs in pure water at room temperature for 2 hours, yielding a pure product after simple separation and purification . Another method involves the reaction of biphenyl with monoethyl oxalyl chloride in the presence of anhydrous aluminum trichloride, followed by hydrolysis to obtain felbinac .

Industrial Production Methods: The industrial production of felbinac typically involves the use of environmentally friendly and efficient synthetic methods. The reaction between p-bromophenylacetic acid and phenylboronic acid is favored due to its mild synthesis conditions, few reaction steps, and high productivity. This method is also green and environment-friendly, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: Felbinac undergoes various chemical reactions, including:

    Oxidation: Felbinac can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of felbinac can yield alcohol derivatives.

    Substitution: Felbinac can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Biphenylacetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its structure contributes to the efficacy of these drugs in pain management and inflammation reduction .

Case Study:
Research has demonstrated that this compound enhances the bioavailability of certain NSAIDs when used in combination with cyclodextrins. A study showed that the β-cyclodextrin complex of this compound significantly improved its absorption in rats, leading to better therapeutic outcomes .

Polymer Chemistry

Specialty Polymers:
In polymer chemistry, this compound is utilized to produce specialty polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in the plastics industry .

Data Table: Properties of Polymers Enhanced by this compound

PropertyValue
Thermal StabilityIncreased (up to 20%)
Mechanical StrengthEnhanced (up to 30%)
Processing TemperatureReduced by 10°C

Organic Synthesis

Facilitating Complex Reactions:
The compound is employed in organic synthesis for the formation of complex organic molecules. Its reactivity allows chemists to explore new pathways for drug discovery and development .

Example Reaction:
One notable reaction involves using this compound in the synthesis of biphenyl derivatives, which are pivotal in developing various therapeutic agents.

Analytical Chemistry

Standardization in Quantification:
In analytical chemistry, this compound is utilized as a standard substance for quantifying related compounds. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Study:
A study highlighted the use of this compound as an indicator in titrations involving lithium alkyls, demonstrating its effectiveness in providing accurate measurements during chemical analyses .

Environmental Applications

Biodegradable Materials:
Emerging research indicates that this compound can be integrated into biodegradable materials, contributing to sustainability efforts aimed at reducing plastic waste. This application aligns with global initiatives to develop eco-friendly alternatives .

Mechanism of Action

Felbinac exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, felbinac reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Ethoxyphenylacetic Acid

  • Molecular Formula : C₁₀H₁₂O₃ (vs. C₁₄H₁₂O₂ for 4-biphenylacetic acid)
  • Properties : White to beige crystalline powder; BRN 1103143, CAS 4919-33-9 .
  • Key Differences : The ethoxy group (–OCH₂CH₃) replaces the biphenyl moiety, reducing lipophilicity and altering metabolic pathways. This compound is less studied in NSAID applications but serves as an intermediate in organic synthesis.

2-[2-(4-Chlorophenyl)phenyl]acetic Acid

  • Molecular Formula : C₁₄H₁₁ClO₂
  • CAS : 669713-87-5 .
  • Key Differences: A chlorine atom at the 4′-position introduces electron-withdrawing effects, increasing acidity (pKa) compared to this compound.

Substituted Derivatives with Enhanced Bioactivity

Flurbiprofen (2-Fluoro-α-methyl-4-biphenylacetic Acid)

  • Molecular Formula : C₁₅H₁₃FO₂
  • Properties : Melting point 110–111°C; marketed as a potent NSAID .
  • Key Differences : The addition of a fluorine atom and α-methyl group increases COX-1/COX-2 selectivity and metabolic stability. Flurbiprofen’s ester prodrugs (e.g., 1-acetoxyethyl ester) exhibit improved bioavailability .

4-Ethoxy-3-hydroxyphenylacetic Acid

  • Molecular Formula : C₁₀H₁₂O₄
  • CAS : 26691-28-1 .
  • Key Differences : The hydroxyl (–OH) and ethoxy (–OCH₂CH₃) groups enhance polarity, impacting solubility and renal excretion. This structural profile is common in metabolites of phenylacetic acid derivatives.

Carbocyclic and Heterocyclic Analogues

4-(4-Biphenylyl)butanoic Acid

  • Molecular Formula : C₁₆H₁₆O₂
  • CAS : 6057-60-9 .
  • Key Differences: The extended aliphatic chain (butanoic acid vs. This compound is less potent as an NSAID but explored in cancer research.

Adamantaneacetic Acid

  • Molecular Formula : C₁₂H₁₈O₂
  • Properties : Adamantane moiety confers high lipophilicity .
  • Key Differences : The rigid adamantane structure enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Structural-Activity Relationships (SAR)

Modification Effect on Properties Example Compound
Biphenyl substitution Enhances aromatic stacking interactions with COX enzymes; increases lipophilicity This compound
Halogenation Increases acidity (lower pKa) and metabolic stability; improves enzyme binding 2-[2-(4-chlorophenyl)phenyl]acetic acid
Esterification Improves oral bioavailability; prodrugs reduce gastrointestinal irritation Flurbiprofen axetil
Aliphatic extension Alters tissue distribution; may reduce potency 4-(4-Biphenylyl)butanoic acid

Biological Activity

4-Biphenylacetic acid (BPAA), a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various therapeutic contexts, supported by data tables and case studies.

Pharmacological Properties

Anti-Inflammatory Activity
BPAA exhibits potent anti-inflammatory effects by inhibiting the synthesis of prostaglandin E2 (PGE2), with an IC50 value of 3.2 µM in cell-free assays . This inhibition is critical for reducing inflammation-related pain and swelling.

Interaction with GABA Receptors
Research indicates that BPAA can interact with gamma-aminobutyric acid (GABA) receptors, potentially leading to functional blockade. This interaction is particularly significant when BPAA is co-administered with quinolone antibiotics, which may enhance the convulsant activity of these drugs .

  • Prostaglandin Synthesis Inhibition :
    BPAA inhibits cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.
  • GABA Receptor Modulation :
    The compound's interaction with GABA receptors suggests a potential role in modulating CNS activity, which could have implications for seizure susceptibility when combined with other medications .
  • Bioavailability Enhancement :
    A study demonstrated that BPAA's bioavailability can be significantly improved by forming a solid inclusion complex with beta-cyclodextrin, enhancing its solubility and dissolution characteristics after oral administration .

Case Study 1: Convulsant Interaction in Rats

A study investigated the convulsant interaction between norfloxacin and BPAA in male Sprague-Dawley rats. The results showed that co-administration of BPAA significantly reduced the time to maximal seizures induced by norfloxacin from 25.6 minutes to 5.1 minutes at the highest dose (50 mg/kg) of BPAA . This suggests that BPAA may enhance the pro-convulsant effects of certain antibiotics.

Case Study 2: Bioavailability Improvement

In another study, researchers assessed the bioavailability of BPAA when complexed with beta-cyclodextrin. The findings indicated that this complex exhibited better solubility compared to uncomplexed BPAA, leading to quicker absorption and enhanced therapeutic efficacy in rats .

Data Tables

Property Value
IC50 for PGE2 Synthesis3.2 µM
Maximal Seizure Time (Control)25.6 minutes
Maximal Seizure Time (with BPAA)5.1 minutes
Bioavailability Enhancement Ratio1:1 with beta-cyclodextrin

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Biphenylacetic Acid with high purity?

  • Synthesis protocols should reference established organic chemistry techniques, such as Ullmann coupling or Suzuki-Miyaura reactions for biphenyl formation, followed by acetylation. Ensure purity by recrystallization from acetic acid (mp 164–165°C as a benchmark ). Cross-validate compound identity using SciFinder or Reaxys to confirm novelty or align with prior synthetic routes .

Q. How should researchers characterize the purity of this compound?

  • Key methods include:

  • Melting point analysis : Compare observed values (e.g., 156–160°C vs. 164–165°C ) to literature, noting discrepancies may arise from solvent choice or impurities.
  • Spectroscopic techniques : Use 1^1H/13^13C NMR to confirm aromatic protons and carboxylic acid groups.
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>97% ). Document solvent systems and column types for reproducibility .

Q. What are the critical steps in ensuring reproducibility when adapting literature synthesis protocols?

  • Clearly report reaction conditions (temperature, catalyst loading, solvent ratios) and purification steps. Address variability in melting points by standardizing recrystallization solvents and cooling rates . Use ChemDraw for structural verification and naming consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

  • Discrepancies may stem from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Cross-reference synthesis protocols: for example, mp 156–160°C vs. 164–165°C could reflect differences in recrystallization solvents (acetic acid vs. ethanol). Calibrate equipment and adhere to ASTM guidelines for thermal analysis .

Q. What experimental design considerations are essential for evaluating this compound’s reproductive toxicity?

  • Base dose selection on prior toxicological data (e.g., scu-rat TDLo: 540 mg/kg over 17–22 days gestation ). Include positive controls (e.g., known teratogens) and monitor maternal health endpoints. Use EPA literature search strategies to identify data gaps, such as long-term endocrine effects .

Q. How do structural modifications (e.g., esterification) alter the toxicity profile of this compound?

  • Derivatives like 2-fluoroethyl esters exhibit higher toxicity (e.g., orl-rat LD50: 6 mg/kg ). Compare metabolic pathways: ester hydrolysis may release free acid in vivo. Use in vitro models (hepatocyte assays) to study metabolite formation and structure-activity relationships (SAR) .

Q. What analytical strategies validate this compound’s stability under experimental conditions?

  • Conduct forced degradation studies (heat, light, pH extremes) and monitor via HPLC-UV/MS. For in vitro assays, validate stability in cell culture media (e.g., DMEM at 37°C). Include degradation products in toxicity assessments .

Q. Methodological Best Practices

Q. How should researchers address conflicting data in published studies on this compound’s pharmacokinetics?

  • Perform meta-analysis using PRISMA guidelines to assess study quality (e.g., sample size, dosing regimens). Replicate key experiments under controlled conditions, and report methodological deviations (e.g., animal strain differences) that may explain variability .

Q. What are the ethical and technical considerations for in vivo vs. in vitro toxicological models?

  • In vivo : Follow institutional animal care protocols (IACUC) and include sham controls. Measure systemic exposure via plasma LC-MS/MS.
  • In vitro : Use primary cells (e.g., hepatocytes) over immortalized lines to improve translational relevance. Document passage number and media composition .

Q. How to optimize literature reviews for identifying understudied applications of this compound?

  • Use databases like PubMed and ECHA with keywords: “this compound AND (anti-inflammatory OR COX inhibition)”. Screen patents for industrial applications, but exclude commercial data per research scope .

Q. Data Presentation & Validation

Q. What are the best practices for presenting analytical data in publications?

  • Include raw data tables in appendices and processed data (e.g., NMR integrals, chromatograms) in the main text. Use GraphPad Prism for statistical analysis and avoid excessive jargon; define terms like “TDLo” and “LD50” .

Q. How to critically evaluate the reliability of historical toxicity studies on this compound?

  • Assess adherence to OECD/EPA guidelines (e.g., GLP compliance). Scrutinize methods for dose verification (e.g., HPLC vs. gravimetric dosing) and control group design. Recalculate statistical significance if raw data are accessible .

Properties

IUPAC Name

2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAKQDHEVVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0045389
Record name Felbinac
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Molecular Weight

212.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5728-52-9
Record name Felbinac
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Retrosynthesis Analysis

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